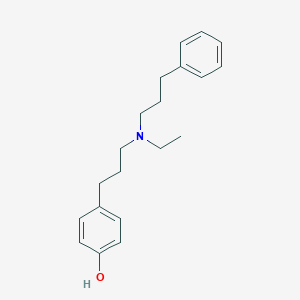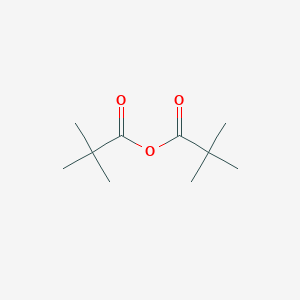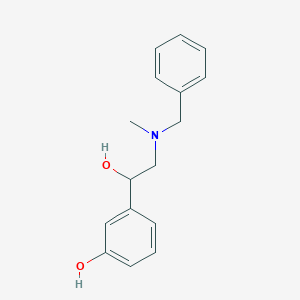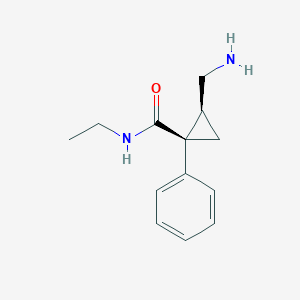
N-Déséthyl Milnacipran
Vue d'ensemble
Description
N-Desethyl Milnacipran is a metabolite of Milnacipran, which is a selective serotonin and norepinephrine reuptake inhibitor. Milnacipran is primarily used for the treatment of fibromyalgia and major depressive disorder. N-Desethyl Milnacipran is formed through the metabolic process where one ethyl group is removed from Milnacipran.
Applications De Recherche Scientifique
N-Desethyl Milnacipran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds
Biology: Studied for its role in the metabolism of Milnacipran and its effects on neurotransmitter levels
Medicine: Investigated for its potential therapeutic effects and side effects in comparison to Milnacipran
Industry: Utilized in the development of new drugs targeting serotonin and norepinephrine reuptake inhibition
Mécanisme D'action
Target of Action
N-Desethyl Milnacipran (NDM) is a metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of NDM are likely to be the same as Milnacipran, which are the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and pain perception .
Mode of Action
Its importance lies in its connection to the known mechanism of Milnacipran, which inhibits the reuptake of serotonin and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by NDM are those involved in serotonin and norepinephrine signaling . By inhibiting the reuptake of these neurotransmitters, NDM indirectly enhances their signaling pathways, leading to downstream effects such as mood elevation and pain mitigation .
Pharmacokinetics
The pharmacokinetics of NDM are closely related to those of Milnacipran. After oral administration of Milnacipran, about 8% of the dose is excreted in urine as the N-desethyl Milnacipran metabolite . The peak plasma concentration of unchanged Milnacipran is attained at 3.5 hours, indicating substantial metabolism of Milnacipran upon oral administration .
Result of Action
The molecular and cellular effects of NDM’s action are likely to be similar to those of Milnacipran. These effects include enhanced neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to improvements in symptoms of conditions like fibromyalgia, including pain and fatigue .
Action Environment
Factors that affect the metabolism of milnacipran, such as liver function, could potentially influence the levels and effects of ndm
Analyse Biochimique
Biochemical Properties
N-Desethyl Milnacipran interacts with various enzymes and proteins in the body. The desethylation of Milnacipran to form N-Desethyl Milnacipran is catalyzed primarily by CYP3A4 with minor contribution by CYP2C8, 2C19, 2D6, and 2J2 .
Cellular Effects
The cellular effects of N-Desethyl Milnacipran are not fully understood. It is known that the parent compound, Milnacipran, has a significant impact on cellular processes. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . It is plausible that N-Desethyl Milnacipran may have similar effects.
Molecular Mechanism
The exact molecular mechanism of N-Desethyl Milnacipran is not well-studied. As a metabolite of Milnacipran, it may share some of its parent compound’s mechanisms. Milnacipran inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that N-Desethyl Milnacipran is the major metabolite excreted in the urine and accounted for approximately 18% of the dose .
Metabolic Pathways
N-Desethyl Milnacipran is a metabolite of Milnacipran, formed through the removal of an ethyl group. This metabolic process is primarily catalyzed by the enzyme CYP3A4, with minor contributions from CYP2C8, 2C19, 2D6, and 2J2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Milnacipran involves the N-dealkylation of Milnacipran. This process can be achieved through various chemical reactions, including the use of strong acids or bases, and catalytic hydrogenation. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts
Solvents: Organic solvents like methanol, ethanol, or dichloromethane
Industrial Production Methods
Industrial production of N-Desethyl Milnacipran follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
N-Desethyl Milnacipran undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives
Reduction: Further reduction to secondary amines
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a catalyst like palladium on carbon
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
- Milnacipran: The parent compound, used for treating fibromyalgia and major depressive disorder
- Levomilnacipran: An enantiomer of Milnacipran with similar pharmacological properties
- Desvenlafaxine: Another serotonin and norepinephrine reuptake inhibitor
Uniqueness
N-Desethyl Milnacipran is unique due to its specific metabolic pathway and its role as a metabolite of Milnacipran. It provides insights into the pharmacokinetics and pharmacodynamics of Milnacipran, helping to understand its therapeutic and side effects.
Propriétés
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105310-07-4 | |
| Record name | N-Desethyl milnacipran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL MILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the presence of N-Desethyl Milnacipran after Milnacipran administration?
A1: Following a 100mg oral dose of Milnacipran hydrochloride in healthy male subjects, N-Desethyl Milnacipran was identified as a metabolite. Approximately 8% of the administered dose was recovered as this metabolite in urine samples []. While this signifies its presence, it's noteworthy that N-Desethyl Milnacipran appeared in lower plasma concentrations compared to Milnacipran and the l-Milnacipran carbamoyl O-glucuronide metabolite []. This suggests it might be a minor metabolic pathway in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


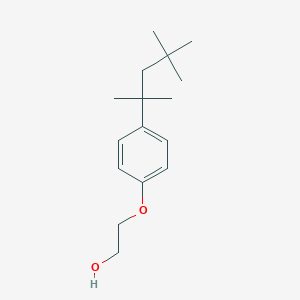
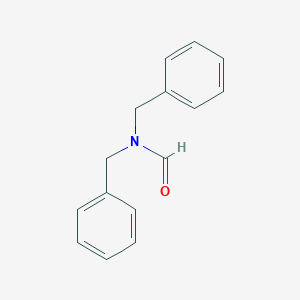
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)
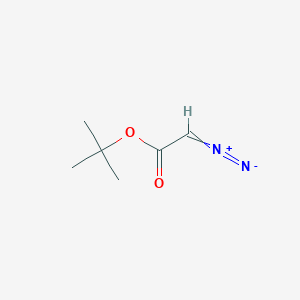
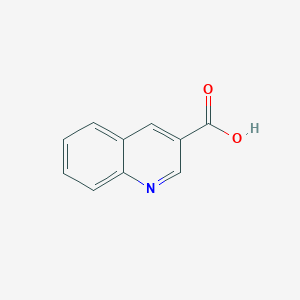
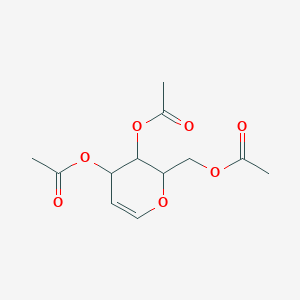
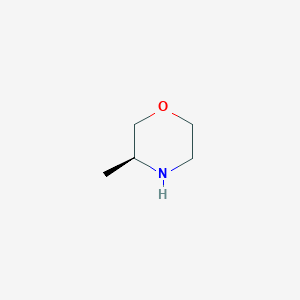
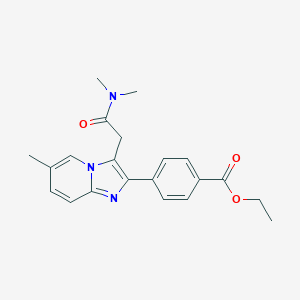
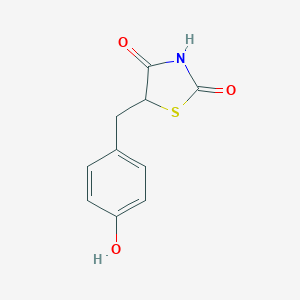
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

